molecular formula C9H5ClF3NO2 B12862803 2-(Chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole

2-(Chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole

Cat. No.: B12862803
M. Wt: 251.59 g/mol
InChI Key: QLQOMCBXCSWTMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole is a chemical compound with the molecular formula C9H5ClF3NO2. It is a derivative of benzoxazole, featuring both chloromethyl and trifluoromethoxy functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate reagents. One common method includes the reaction of 2-aminophenol with chloromethyl and trifluoromethoxy substituents under acidic conditions to form the benzoxazole ring .

Industrial Production Methods: Industrial production methods often utilize catalytic processes to enhance yield and efficiency. For instance, the use of samarium triflate as a reusable acid catalyst in aqueous medium has been reported to be effective for the synthesis of benzoxazoles . Additionally, one-pot procedures involving aminocarbonylation followed by acid-mediated ring closure are also employed .

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative .

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability .

Comparison with Similar Compounds

  • 2-(Chloromethyl)-6-(trifluoromethoxy)benzo[d]oxazole
  • 2-(Chloromethyl)-5-(trifluoromethoxy)benzo[d]oxazole
  • 2-(Chloromethyl)-4-(trifluoromethoxy)benzo[d]oxazole

Comparison: Compared to its analogs, 2-(chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole is unique due to the position of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity. The specific positioning of substituents affects the compound’s electronic distribution and steric properties, making it distinct in terms of its interaction with other molecules and its overall stability .

Properties

Molecular Formula

C9H5ClF3NO2

Molecular Weight

251.59 g/mol

IUPAC Name

2-(chloromethyl)-7-(trifluoromethoxy)-1,3-benzoxazole

InChI

InChI=1S/C9H5ClF3NO2/c10-4-7-14-5-2-1-3-6(8(5)15-7)16-9(11,12)13/h1-3H,4H2

InChI Key

QLQOMCBXCSWTMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)(F)F)OC(=N2)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.